4-[hydroxy(pyridin-3-yl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol
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Overview
Description
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl- is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the hydroxyl, methyl, and methylamino groups. The final step involves the attachment of the pyridine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Functional groups on the benzothiazole or pyridine rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the benzothiazole or pyridine rings.
Scientific Research Applications
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzothiazolemethanol: A simpler analog without the pyridine ring and additional functional groups.
6-Hydroxy-5,7-dimethyl-2-(methylamino)-benzothiazole: Lacks the pyridine ring but shares other structural features.
2-(Methylamino)-3-pyridinyl-benzothiazole: Contains the pyridine ring but differs in the positioning of functional groups.
Uniqueness
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl- is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
162653-26-1 |
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Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[hydroxy(pyridin-3-yl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3O2S/c1-8-11(14(21)10-5-4-6-18-7-10)12-15(9(2)13(8)20)22-16(17-3)19-12/h4-7,14,20-21H,1-3H3,(H,17,19) |
InChI Key |
ZZODGJCLGMORLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)O |
Synonyms |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- |
Origin of Product |
United States |
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